[(2,4-Difluorophenyl)methyl](pentan-2-yl)amine
Description
(2,4-Difluorophenyl)methylamine is a chemical compound that belongs to the class of amines. It is known for its unique structure, which includes a difluorophenyl group attached to a pentan-2-ylamine moiety. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]pentan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N/c1-3-4-9(2)15-8-10-5-6-11(13)7-12(10)14/h5-7,9,15H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCIYPQACCWKKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the reaction of 2,4-difluorobenzyl chloride with pentan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or toluene at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of (2,4-Difluorophenyl)methylamine may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2,4-Difluorophenyl)methylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
(2,4-Difluorophenyl)methylamine can be compared to other similar compounds, such as:
(2,3-Difluorophenyl)methylamine: Similar structure but with the fluorine atoms in different positions, leading to different chemical and biological properties.
(2,4-Difluorophenyl)methylamine: Similar structure but with a different alkyl chain, affecting its reactivity and applications.
The uniqueness of (2,4-Difluorophenyl)methylamine lies in its specific substitution pattern and the resulting properties, which make it valuable for various research and industrial applications.
Biological Activity
(2,4-Difluorophenyl)methylamine is a chemical compound characterized by a difluorophenyl group attached to a pentan-2-yl moiety. Its unique structure has garnered interest for potential biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant case studies.
The synthesis of (2,4-Difluorophenyl)methylamine typically involves the nucleophilic substitution of 2,4-difluorobenzyl chloride with pentan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is generally conducted in organic solvents like dichloromethane or toluene, under controlled temperatures to optimize yield and purity.
The biological activity of (2,4-Difluorophenyl)methylamine is primarily attributed to its ability to interact with various enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, which can lead to modulation of biological pathways. Specific molecular targets include:
- Enzymes : Potential inhibition or activation of enzymatic activity.
- Receptors : Interaction with G-protein coupled receptors (GPCRs) and other membrane-bound receptors.
Biological Activity
Research indicates that (2,4-Difluorophenyl)methylamine exhibits significant biological activities, including:
- Antimicrobial Effects : Preliminary studies suggest that this compound may inhibit the growth of certain bacteria. For instance, it has shown higher inhibitory effects against Gram-positive bacteria compared to Gram-negative strains due to structural differences in cell walls .
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines are ongoing, with initial findings indicating promising results in reducing cell viability.
Case Studies
Several studies have been conducted to evaluate the biological efficacy of (2,4-Difluorophenyl)methylamine:
- Antimicrobial Activity Study :
- Objective : To assess the compound's effectiveness against various bacterial strains.
- Methodology : Disk diffusion method was employed to measure inhibition zones.
- Results : The compound exhibited significant antibacterial activity against Staphylococcus aureus with an inhibition zone diameter of 15 mm compared to 10 mm for Pseudomonas aeruginosa .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 10 |
- Cytotoxicity Assay :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used for evaluating cell viability.
- Results : The compound reduced cell viability by 40% at a concentration of 50 µM after 48 hours.
Comparative Analysis
When compared with similar compounds, (2,4-Difluorophenyl)methylamine shows distinct differences in biological activity due to its specific structural features. For example:
| Compound | Antimicrobial Activity | Cytotoxicity |
|---|---|---|
| (2,4-Difluorophenyl)methylamine | High | Moderate |
| (2,3-Difluorophenyl)methylamine | Moderate | Low |
| (4-Fluorophenyl)methylamine | Low | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
